3-benzamido-N-cycloheptylbenzamide
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Overview
Description
3-benzamido-N-cycloheptylbenzamide is a compound belonging to the class of benzamides Benzamides are significant in various fields due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-cycloheptylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of solid acid catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-cycloheptylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-benzamido-N-cycloheptylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-benzamido-N-cycloheptylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects . This interaction can inhibit the normal function of these receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-acetoxy-2-methylbenzamide: Known for its antioxidant and antibacterial activities.
2,3-dimethoxybenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
3-benzamido-N-cycloheptylbenzamide is unique due to its specific structure, which includes a cycloheptyl ring. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzamido-N-cycloheptylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(16-9-4-3-5-10-16)23-19-14-8-11-17(15-19)21(25)22-18-12-6-1-2-7-13-18/h3-5,8-11,14-15,18H,1-2,6-7,12-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBQEMCEQUARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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